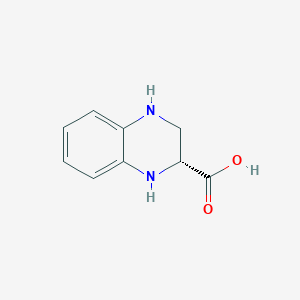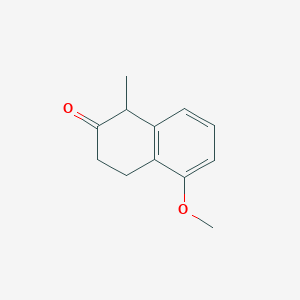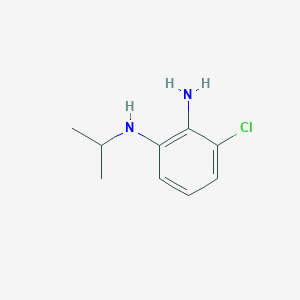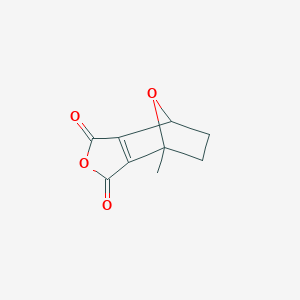
o-n-Amyl-m-cresol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of o-n-Amyl-m-cresol typically involves the reaction of m-cresol with valeric acid or its derivatives. This reaction is carried out under specific conditions to ensure the formation of the desired product .
Industrial Production Methods: : Industrial production of this compound involves a cost-effective process that includes the reaction of m-cresol with valeric acid, followed by purification steps to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: : o-n-Amyl-m-cresol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications .
Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed: : The major products formed from the reactions of this compound include derivatives with enhanced antiseptic properties. These derivatives are used in various pharmaceutical formulations .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, o-n-Amyl-m-cresol is used as a precursor for synthesizing other compounds with antiseptic properties. It is also used in the development of antimicrobial coatings .
Biology: : In biological research, this compound is studied for its effects on bacterial and viral infections. It is used in experiments to understand its mechanism of action and potential therapeutic applications .
Medicine: : In medicine, this compound is used in throat lozenges to treat sore throat and minor mouth infections. It is also being researched for its potential use in treating other infections .
Industry: : In the industrial sector, this compound is used in the production of antimicrobial films and coatings.
Mecanismo De Acción
o-n-Amyl-m-cresol exerts its effects by blocking sodium channels in a manner similar to local anesthetics. This action disrupts the function of bacterial and viral cells, leading to their inactivation. The compound’s antibacterial and antiviral properties are due to its ability to interfere with the cellular processes of these microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichlorobenzyl alcohol
- Hexylresorcinol
- Cetylpyridinium chloride
- Dequalinium
Comparison: : Compared to similar compounds, o-n-Amyl-m-cresol is unique due to its specific structure, which includes a pentyl group attached to the sixth carbon atom of m-cresol. This structure enhances its antiseptic properties and makes it particularly effective in treating mouth and throat infections .
Propiedades
Fórmula molecular |
C12H18O |
|---|---|
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
3-methyl-2-pentylphenol |
InChI |
InChI=1S/C12H18O/c1-3-4-5-8-11-10(2)7-6-9-12(11)13/h6-7,9,13H,3-5,8H2,1-2H3 |
Clave InChI |
DWKQNRUYIOGYLP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=C(C=CC=C1O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11910620.png)

![(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11910623.png)

![6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B11910628.png)



![1-Methyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B11910653.png)



![3-Oxa-9-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11910678.png)

